molecular formula C11H15N3O B8623994 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone

Cat. No.: B8623994
M. Wt: 205.26 g/mol
InChI Key: PFCLBFOFWBPUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a heterocyclic compound that features both piperazine and pyridine rings

Preparation Methods

The synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Chemical Reactions Analysis

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

1-(2-Piperazin-1-ylpyridin-4-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-Pyrimidyl)piperazine: This compound is a piperazine-based derivative used in medicinal chemistry for its potential therapeutic effects.

    1-(4-Pyridinyl)ethanone: Known for its use in organic synthesis, this compound shares structural similarities with this compound but differs in its reactivity and applications.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease.

These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-piperazin-1-ylpyridin-4-yl)ethanone

InChI

InChI=1S/C11H15N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

PFCLBFOFWBPUCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Chloro-4-pyridyl)ethanone (156 mg, 1 mmol), piperazine (861 mg, 10 mmol) and pyridine (5 ml) were placed in a Radley vial and heated at reflux overnight. The mixture was concentrated under reduced pressure to dryness, the residue was mixed with toluene and evaporated under reduced pressure to remove excess of piperazine. The last step was repeated several times. The residue was purified by preparative HPLC (Waters XBridge, gradient of water containing 0.1% NH3 and acetonitrile) to yield 51 mg of a solid (0.21 mmol, yield 21%) MS (multi-mode) m/z=206.2 [M+1]+.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
861 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
21%

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